2-Perfluorocyclopentylideneacetic acid
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Overview
Description
2-Perfluorocyclopentylideneacetic acid: is a perfluorinated compound characterized by its unique structure where all hydrogen atoms bonded to carbon atoms are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and resistance to degradation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorocyclopentylideneacetic acid typically involves the following steps:
Cyclopentane Fluorination: Cyclopentane is subjected to fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride at high temperatures.
Formation of Perfluorocyclopentylidene Intermediate: The fluorinated cyclopentane undergoes further reactions to form the perfluorocyclopentylidene intermediate.
Acetic Acid Introduction: The intermediate is then reacted with acetic acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorocyclopentylideneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of partially fluorinated hydrocarbons.
Substitution: Formation of substituted perfluorocyclopentylidene derivatives.
Scientific Research Applications
2-Perfluorocyclopentylideneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Perfluorocyclopentylideneacetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the inhibition of certain enzymatic processes. The compound’s effects are primarily mediated through its ability to resist degradation and maintain stability under harsh conditions.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanoic acid (PFBA)
Comparison
2-Perfluorocyclopentylideneacetic acid is unique due to its cyclic structure, which imparts additional stability compared to linear perfluorinated compounds like PFOA and PFOS. This cyclic structure also influences its reactivity and interaction with other molecules, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluorocyclopentylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F8O2/c8-4(9)2(1-3(16)17)5(10,11)7(14,15)6(4,12)13/h1H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCXJUSDAUCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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